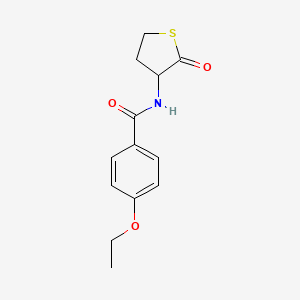![molecular formula C21H17N3O3S B11636772 (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11636772.png)
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyrrolone ring, a thiadiazole ring, and various substituents, making it a molecule of interest in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Pyrrolone Ring: The pyrrolone ring can be formed by the condensation of an appropriate diketone with an amine, followed by cyclization.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones from hydroxyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives on the aromatic rings.
Applications De Recherche Scientifique
4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has various applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present, which can affect its behavior in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the methyl group on the phenyl ring.
4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but has a chlorine substituent instead of a methyl group.
Uniqueness
The presence of both the thiadiazole and pyrrolone rings, along with the specific substituents, gives 4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one unique chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with biological targets and distinct reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C21H17N3O3S |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H17N3O3S/c1-12-8-10-14(11-9-12)17-16(18(25)15-6-4-3-5-7-15)19(26)20(27)24(17)21-23-22-13(2)28-21/h3-11,17,25H,1-2H3/b18-16+ |
Clé InChI |
CBKVCNXZQCIFQE-FBMGVBCBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NN=C(S4)C |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NN=C(S4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



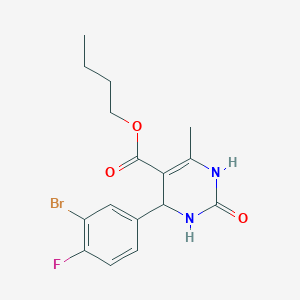
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636699.png)
![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11636703.png)
![4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid](/img/structure/B11636715.png)
![2-[(2-Methylpropyl)sulfanyl]butanedioic acid](/img/structure/B11636717.png)
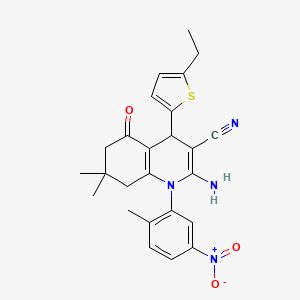
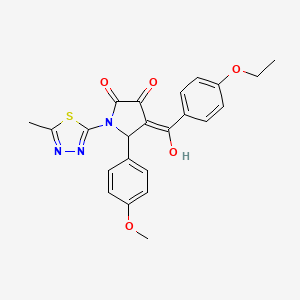
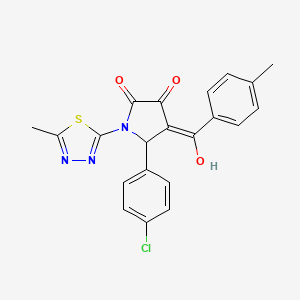
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636747.png)
![3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11636749.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11636764.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11636784.png)
